2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and methylphenyl groups attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorophenoxyacetic acid
- 4-methylphenyl acetamide
- 2,4-dichlorophenoxy-N-phenylacetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both dichlorophenoxy and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92435-95-5 |
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Molecular Formula |
C15H13Cl2NO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-5-12(6-3-10)18-15(19)9-20-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
QXZANJZDOXEGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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